[(Z)-benzylideneamino]thiourea
Description
Contextualization within Schiff Base and Thiourea (B124793) Chemistry
[(Z)-benzylideneamino]thiourea is a member of two significant families of organic compounds: Schiff bases and thioureas. This dual identity is the foundation of its chemical properties and diverse applications.
Schiff Bases: These compounds are characterized by the presence of a carbon-nitrogen double bond (C=N), also known as an azomethine or imine group. gsconlinepress.comteras.ng They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. teras.ng Aromatic Schiff bases, like this compound which is derived from benzaldehyde (B42025), are generally stable due to conjugation. gsconlinepress.com Schiff bases are renowned for their wide-ranging applications, serving as crucial intermediates in organic synthesis, as ligands in coordination chemistry, and exhibiting a spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. gsconlinepress.comajrconline.org
Thioureas: Thiourea and its derivatives are defined by the N-(C=S)-N functional group. nih.gov The presence of both sulfur and nitrogen atoms makes them excellent ligands for coordinating with metal ions. cibtech.org Thioureas are versatile molecules used in various industrial processes and as building blocks in the synthesis of heterocyclic compounds. teras.ngbibliotekanauki.pl In medicinal chemistry, thiourea derivatives have been investigated for a multitude of pharmacological activities. researchgate.net
This compound, therefore, synergistically combines the structural features of both classes. It possesses the reactive azomethine linkage of a Schiff base and the thiocarbonyl group of a thiourea, making it a target for studies in coordination chemistry, materials science, and drug design. cibtech.orgmdpi.com
Significance of (Z)-Configuration in Molecular Design and Reactivity
The designation "(Z)" in this compound refers to the stereochemistry around the carbon-nitrogen double bond. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the configuration, where (Z) (from the German zusammen, meaning "together") indicates that the higher-priority substituents on each atom of the double bond are on the same side. In this case, the phenyl group and the amino group are on the same side of the C=N bond. This is in contrast to the (E) isomer (entgegen, "opposite"), where they are on opposite sides.
The specific spatial arrangement dictated by the (Z)-configuration is crucial for several reasons:
Stability and Isomerization: For thiosemicarbazones, a class of compounds very similar to benzylideneaminothiourea, the (E)-isomer is generally found to be more stable than the (Z)-isomer. nih.govuq.edu.au The formation of the (Z)-isomer can be influenced by factors such as the nature of substituents and the solvent used. nih.gov The presence of both isomers can often be detected in solution using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, with distinct signals observed for each form. nih.govrsc.orgmdpi.com
Reactivity and Coordination: The spatial orientation of the donor atoms (nitrogen and sulfur) in the (Z)-isomer differs from that in the (E)-isomer. This can lead to different coordination behavior with metal ions, potentially resulting in complexes with distinct geometries and properties. mdpi.com For instance, the proximity of certain groups in the (Z)-isomer might allow for specific intramolecular hydrogen bonds or chelation modes that are not possible in the (E)-isomer. u-szeged.hu While some studies on related steroidal compounds found no significant difference in antiproliferative activity between isomers, the distinct stereochemistry remains a critical factor in rational molecular design. rsc.org
Overview of Research Trajectories for this compound
Research involving this compound and related thiourea-Schiff base compounds generally follows several key trajectories:
Synthesis and Characterization: A primary research focus is the development of efficient synthetic routes to produce these compounds. ajrconline.orgbibliotekanauki.plmdpi.com Following synthesis, extensive characterization is performed using methods such as FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy to confirm the structure and, where applicable, to identify the presence and ratio of (Z) and (E) isomers. nih.govuq.edu.au X-ray crystallography is also employed to determine the precise solid-state structure and conformation. nih.govconicet.gov.ar
Coordination Chemistry: The ability of the thiourea-Schiff base backbone to act as a ligand for various metal ions is a major area of investigation. cibtech.org Researchers study the formation of metal complexes, their stoichiometry, and their geometry. These complexes are explored for applications in catalysis, as sensor materials, and for their magnetic or optical properties. cibtech.orgmdpi.com
Biological and Pharmacological Evaluation: Driven by the known bioactivities of both Schiff bases and thioureas, many studies investigate the potential of compounds like this compound as therapeutic agents. gsconlinepress.com Research includes screening for antimicrobial, antifungal, anticancer, and enzyme inhibitory activities. gsconlinepress.comajrconline.org The structure-activity relationship (SAR) is often studied to understand how modifications to the molecular structure affect its biological efficacy. mdpi.com
Materials Science: Schiff bases and their derivatives are also explored for their applications in materials science, including the development of corrosion inhibitors, fluorescent probes for ion detection, and components of polymers or dyes. gsconlinepress.comresearchgate.net
The unique combination of a Schiff base and a thiourea moiety, along with the specific stereochemistry of the (Z)-isomer, makes this compound a compelling subject for continued multidisciplinary research.
Data Tables
Table 1: Physicochemical Properties of this compound Data sourced from PubChem CID 5374647. nih.gov
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉N₃S |
| Molecular Weight | 179.24 g/mol |
| CAS Number | 94794-26-0 clearsynth.com |
| IUPAC Name | This compound |
Structure
3D Structure
Properties
IUPAC Name |
[(Z)-benzylideneamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c9-8(12)11-10-6-7-4-2-1-3-5-7/h1-6H,(H3,9,11,12)/b10-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHCMAZIKNVDSX-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N\NC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Z Benzylideneamino Thiourea and Its Derivatives
Established Synthetic Pathways: Condensation Reactions
The most fundamental and widely employed method for synthesizing benzylideneamino thiourea (B124793) structures is the direct condensation reaction between an aldehyde and a thiourea-containing compound. This approach is valued for its straightforwardness and atom economy.
The archetypal synthesis involves the condensation of benzaldehyde (B42025) with thiourea. ijciar.com This reaction typically forms a Schiff base through the nucleophilic attack of the amino group of thiourea on the carbonyl carbon of benzaldehyde, followed by dehydration. The reaction can lead to the formation of N-benzylidenethiourea or, depending on the stoichiometry and reaction conditions, 1,3-bis(benzylidene)thiourea derivatives. researchgate.net A new thiourea derivative, specifically a phenylmethylidene thiourea, was successfully synthesized through the condensation reaction of thiourea and benzaldehyde in an ethanol (B145695) medium. ijciar.com
The efficiency and outcome of the condensation reaction are highly dependent on the chosen reaction conditions, including the type of catalysis and the solvent system employed.
Acidic/Basic Catalysis: Acid catalysis is frequently used to facilitate the synthesis of thiourea derivatives, particularly in multicomponent reactions like the Biginelli reaction, which involves an aldehyde, a thiourea, and a β-ketoester. scielo.org.mxglobalresearchonline.net Various acid catalysts have been explored, including:
Brønsted Acids: Simple protic acids like hydrochloric acid (HCl) and p-toluenesulfonic acid are effective. nih.govpsu.edu
Lewis Acids: A wide range of Lewis acids have been successfully used to promote the reaction, including ytterbium triflate, ferric chloride, nickel chloride, and zirconium(IV) chloride. psu.edu
Solid Acid Catalysts: To improve recyclability and create more environmentally friendly protocols, solid acid catalysts have been developed. Envirocat EPZ10, a clay-supported zinc chloride catalyst, has been shown to be effective, containing strong Lewis acid sites. psu.edu Dicalcium phosphate (B84403) dihydrate (DCPD) has also been used as a reusable catalyst. scielo.org.mx
While less common, base-catalyzed methods have also been reported for related syntheses. Catalysts such as potassium tert-butoxide (t-BuOK) and L-proline have been utilized in Biginelli-type reactions, highlighting the versatility of catalytic systems. beilstein-journals.org Mechanistic investigations suggest that a suitable base can promote the reaction by generating a more nucleophilic conjugate base from the thiourea. chemrxiv.org
Solvents: The choice of solvent plays a critical role in the reaction's success. Ethanol is a commonly used solvent due to its ability to dissolve the reactants and its favorable polarity. ijciar.comscielo.org.mx In an effort to optimize reaction conditions, various solvents such as methanol, butanol, isopropanol, acetonitrile, and tetrahydrofuran (B95107) (THF) have been investigated. scielo.org.mx Toluene is often employed as a solvent when using solid acid catalysts, facilitating the removal of water via azeotropic distillation. psu.edu Furthermore, green synthesis protocols have explored the use of aqueous media or even fruit juices, which can act as both the solvent and a natural acid catalyst. globalresearchonline.netorganic-chemistry.org
Exploration of Alternative Synthetic Approaches and Yield Optimization
Beyond traditional methods, research has focused on developing alternative, more efficient, and environmentally benign synthetic routes. These alternative approaches often lead to significant improvements in product yields and reductions in reaction times. globalresearchonline.net
Alternative Synthetic Approaches:
Green Synthesis: Environmentally friendly protocols have been developed, such as using natural acid catalysts found in lime, orange, or amla juice, which can result in yields between 80-95%. globalresearchonline.net
Ultrasound-Assisted Synthesis: Sonochemistry has emerged as a powerful tool to promote organic reactions. The use of ultrasound irradiation can accelerate the condensation reaction, often leading to higher yields in shorter time frames without the need for harsh catalysts. beilstein-journals.orgresearchgate.net
Solvent-Free Reactions: Performing the reaction under solvent-free conditions is another green alternative. These reactions are typically conducted by heating a mixture of the reactants, often in the presence of a catalyst like CuCl2, which simplifies the workup procedure and reduces chemical waste. globalresearchonline.net
Yield Optimization: Optimizing reaction yield is a central goal in synthetic chemistry. For [(Z)-benzylideneamino]thiourea and its derivatives, yield can be enhanced by carefully tuning reaction parameters. The use of modified protocols and novel catalysts has been shown to dramatically improve yields compared to conventional methods. globalresearchonline.net Factors such as the electronic nature of substituents on the aromatic aldehyde, catalyst loading, temperature, and reactant stoichiometry are all critical variables that can be adjusted to maximize product formation. scielo.org.mxpsu.edu Kinetically controlled synthesis in organic co-solvents has also been explored as a strategy to depress competing hydrolytic reactions, thereby increasing the final product yield. ucsc.cl
Table 1: Effect of Reaction Conditions on Product Yield in a Biginelli-Type Reaction This table showcases data from a related multicomponent reaction to illustrate the principles of yield optimization.
| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | Envirocat EPZ10 | Toluene | 6 | 84 | psu.edu |
| 4-Chlorobenzaldehyde | Envirocat EPZ10 | Toluene | 7 | 94 | psu.edu |
| 4-Methoxybenzaldehyde | Envirocat EPZ10 | Toluene | 6 | 92 | psu.edu |
| 4-Nitrobenzaldehyde | Envirocat EPZ10 | Toluene | 8 | 88 | psu.edu |
| Benzaldehyde | DCPD | Ethanol | 0.5 | 92 | scielo.org.mx |
Derivatization Strategies for Structural Modification
Creating derivatives of the basic this compound structure is crucial for applications such as drug discovery and materials science. This is achieved primarily by modifying the starting materials or by using the initial product as a scaffold for further chemical transformations.
One of the most direct methods for derivatization is the use of various substituted benzaldehydes in the initial condensation step. researchgate.netglobalresearchonline.net This allows for the introduction of a wide array of functional groups onto the phenyl ring, including electron-donating and electron-withdrawing groups, which can modulate the electronic properties and biological activity of the final molecule.
Another key strategy involves modifying the thiourea component itself. For example, 1-acyl-3-substituted thioureas can be prepared and then reacted with aldehydes. researchgate.net A common route to these precursors is the reaction of an acyl isothiocyanate with a primary amine. curresweb.com This approach allows for extensive variation at the nitrogen atoms of the thiourea moiety.
Finally, the synthesized benzylideneaminothiourea can serve as a versatile intermediate for constructing more complex heterocyclic systems. Through cyclocondensation reactions, it can be converted into various ring structures, such as pyrimidines, thiazolidinones, and other heterocycles. researchgate.netnih.govmdpi.com For instance, reacting a 1,3-bis(arylidene)thiourea with acetylacetone (B45752) can yield tetrahydropyrimidine-2-thiones. researchgate.net
Table 2: Synthesis of (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one Derivatives This table illustrates a derivatization strategy where a core intermediate is reacted with various substituted benzaldehydes.
| Substituted Benzaldehyde | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| Benzaldehyde | 1 day | 93 | nih.gov |
| 4-Methoxybenzaldehyde | 2 days | 75 | nih.gov |
| 4-Chlorobenzaldehyde | 4 days | 80 | nih.gov |
| 4-Hydroxybenzaldehyde | 2 days | 72 | nih.gov |
| 2,4-Dichlorobenzaldehyde | 7 days | 36 | nih.gov |
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Methodologies for Structural Confirmation
Spectroscopic techniques are fundamental in verifying the molecular structure of [(Z)-benzylideneamino]thiourea by probing the interactions of the molecule with electromagnetic radiation. Each method provides unique insights into different aspects of the compound's structure.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of thiourea (B124793) derivatives, FT-IR spectra provide characteristic bands that confirm the presence of key structural motifs. For instance, the FT-IR spectra of related acylthiourea compounds show distinctive bands for the N-H, C=O, and C=S stretching vibrations. conicet.gov.ar The N-H stretching vibrations typically appear in the range of 3100-3400 cm⁻¹. iosrjournals.org The position and shape of the N-H bands can also provide information about hydrogen bonding within the molecule or in the crystal lattice. conicet.gov.ar The C=S stretching vibration, a key indicator of the thiourea group, is generally observed as a weaker band in the region of 700-850 cm⁻¹. conicet.gov.ar The presence of absorption bands corresponding to the aromatic C-H and C=C stretching and bending vibrations further confirms the benzylidene moiety.
Interactive Table:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3100-3400 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C=N | Stretching | 1625-1645 |
| C=C (aromatic) | Stretching | 1450-1600 |
Note: The exact positions of these bands can vary depending on the specific molecular environment and intermolecular interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides information on the number and types of protons and their neighboring environments. The protons of the phenyl ring typically appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm). conicet.gov.arnih.gov The proton attached to the imine carbon (CH=N) is expected to resonate as a singlet at a distinct chemical shift. The protons of the amino (-NH₂) and thioamide (-NH-) groups are also observable, often as broad singlets, and their chemical shifts can be sensitive to solvent and temperature. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The carbon of the thione group (C=S) is particularly characteristic, typically resonating at a downfield chemical shift, often in the range of δ 180-200 ppm. conicet.gov.arnih.gov The imine carbon (C=N) also has a distinctive chemical shift. The carbons of the benzylidene aromatic ring will show a series of signals in the aromatic region (δ 120-140 ppm). nih.gov
Interactive Table:
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Aromatic (C₆H₅) | 7.0-8.0 |
| ¹H | Imine (CH=N) | ~8.0-9.0 |
| ¹H | Amine (-NH₂) | Variable, broad |
| ¹H | Thioamide (-NH-) | Variable, broad |
| ¹³C | Thione (C=S) | 180-200 |
| ¹³C | Imine (C=N) | ~160 |
Note: Chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π→π* and n→π* transitions. The conjugated system formed by the benzylidene group and the thiourea moiety gives rise to intense π→π* transitions, typically observed at shorter wavelengths. conicet.gov.ar The presence of the sulfur and nitrogen atoms with their lone pairs of electrons allows for n→π* transitions, which are generally weaker and appear at longer wavelengths. conicet.gov.ar For thiourea itself, a strong absorption is observed between 190 to 300 nm. rasayanjournal.co.inbibliotekanauki.pl
Single Crystal X-ray Diffraction Analysis of Solid-State Structures
X-ray diffraction studies on related thiourea derivatives have revealed important conformational features. For example, in some acylthioureas, the acylthiourea group is found to be planar, with the C=O and C=S bonds adopting a pseudo-antiperiplanar conformation. conicet.gov.ar An intramolecular hydrogen bond between a thioamide proton and the carbonyl oxygen can stabilize this planar geometry. conicet.gov.ar For this compound, the "Z" configuration refers to the arrangement of the substituents around the C=N double bond. The planarity of the molecule and the dihedral angles between the phenyl ring and the thiourea moiety are key parameters determined from X-ray analysis. nih.gov
The way molecules pack in a crystal is governed by a network of intermolecular interactions. mdpi.comrsc.orgrsc.org In thiourea derivatives, intermolecular hydrogen bonds are particularly significant. nih.gov N-H···S hydrogen bonds are commonly observed, leading to the formation of dimers or extended chains. nih.govconicet.gov.ar These interactions play a crucial role in the stability and properties of the crystalline material. rsc.org Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules can further stabilize the crystal packing. conicet.gov.ar The analysis of these interactions provides a deeper understanding of the supramolecular architecture of this compound in the solid state. researchgate.net
Interactive Table:
| Interaction Type | Description | Typical Distance/Geometry |
|---|---|---|
| N-H···S Hydrogen Bond | A hydrogen bond between a thioamide N-H donor and a thione sulfur acceptor of a neighboring molecule. | D···A distance ~3.3-3.6 Å |
| N-H···N Hydrogen Bond | A hydrogen bond between an amino or thioamide N-H donor and a nitrogen acceptor. | D···A distance ~2.9-3.2 Å |
| C-H···π Interaction | An interaction between a C-H bond and the π-electron cloud of an aromatic ring. | H···π centroid distance ~2.5-3.0 Å |
Note: The specific distances and geometries of these interactions are determined from the crystallographic data.
Hirshfeld Surface Analysis for Non-Covalent Interactions
Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within a crystal, providing a detailed picture of the non-covalent forces that dictate the supramolecular architecture. wikipedia.orgencyclopedia.pub The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments, thereby defining the space a molecule occupies in the crystal. The analysis of these surfaces and their corresponding two-dimensional fingerprint plots allows for the identification and quantification of various intermolecular contacts, such as hydrogen bonds and van der Waals interactions, which are crucial for the stability of the crystal packing. akademisains.gov.mynih.gov
The surface is colored based on a normalized contact distance (dnorm), which highlights regions of significant intermolecular interactions. Red regions on the dnorm map indicate contacts shorter than the van der Waals radii, signifying strong interactions, while blue regions represent longer contacts, and white areas denote contacts approximately equal to the van der Waals separation. mdpi.comresearchgate.net
The relative contributions of the most significant intermolecular contacts for (E)-3-(benzylideneamino)-5-phenylthiazolidin-2-iminium bromide are detailed in the table below.
Table 1: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for (E)-3-(benzylideneamino)-5-phenylthiazolidin-2-iminium bromide. nih.gov
| Interaction Type | Contribution (%) |
| H···H | 46.4 |
| C···H/H···C | 18.6 |
| H···Br/Br···H | 17.5 |
| H···S/S···H | 4.5 |
| C···N/N···C | 3.7 |
The data clearly indicates that H···H interactions make up the most substantial portion of the surface contacts, a common feature in organic molecules due to the abundance of hydrogen atoms on the molecular periphery. nih.govnih.gov The significant contributions from C···H/H···C and H···Br/Br···H contacts further underscore the importance of van der Waals forces and hydrogen bonding in the crystal structure's stability. nih.gov
Furthermore, investigations into various thiourea derivatives consistently highlight the role of specific intermolecular interactions. akademisains.gov.mynih.govnih.gov For example, the analysis of N-Aroyl-N'-(2-pyridyl)thiourea derivatives shows that the crystal structures are stabilized by a combination of H···H, H···S, O···H, N···H, C–H···π, and π···π interactions. akademisains.gov.my A representative breakdown of these interactions for a thiourea derivative is presented in the following table.
Table 2: Representative Contributions of Intermolecular Contacts for a Thiourea Derivative. akademisains.gov.my
| Interaction Type | Contribution (%) |
| H···H | Varies, often the largest contribution |
| C···H/H···C | Significant contribution |
| H···S/S···H | ~14.5 |
| O···H/H···O | ~10.2 |
| N···H/H···N | Present |
| C–H···π | Present |
| π···π | Present |
These findings from related compounds suggest that the supramolecular structure of this compound is likely dominated by a network of hydrogen bonds and other weak non-covalent interactions. The thiourea group, with its sulfur and nitrogen atoms, provides sites for hydrogen bonding, while the benzylidene ring can participate in π-stacking and C–H···π interactions. akademisains.gov.mynih.gov The comprehensive analysis of these interactions through Hirshfeld surfaces provides a detailed understanding of the forces governing the molecular assembly in the solid state.
Coordination Chemistry of Z Benzylideneamino Thiourea and Its Metal Complexes
Ligand Properties and Coordination Modes of [(Z)-benzylideneamino]thiourea
This compound is a versatile ligand in coordination chemistry, primarily due to its structural features that allow for various modes of bonding with metal ions. Its coordination behavior is dictated by the presence of multiple donor atoms and the flexibility of its molecular framework.
Ambidentate Nature (N and S Donor Atoms)
The most significant characteristic of this compound as a ligand is its ambidentate nature. It possesses two primary donor sites: the sulfur (S) atom of the thiourea (B124793) group and the iminic nitrogen (N) atom of the benzylideneamino group. researchgate.netmdpi.com Thiourea and its derivatives are well-known for their ability to coordinate to metal ions through either the sulfur or nitrogen atoms, or both. The sulfur atom, being a soft donor, generally prefers to coordinate with soft metal ions, while the nitrogen atom, a harder donor, tends to bond with hard metal ions. This dual donor capability allows this compound to form a wide variety of complexes with diverse structural and electronic properties. The coordination versatility of thioureas is further enhanced by the presence of nucleophilic sulfur and nitrogen atoms, which facilitate the formation of stable metal complexes. mdpi.com
Chelation and Bridging Capabilities
Beyond its ambidentate character, this compound can also function as a chelating and bridging ligand. Chelation, the formation of a ring structure between the ligand and a central metal ion, can occur when both the sulfur and nitrogen atoms coordinate to the same metal center. This results in the formation of a stable five- or six-membered chelate ring, which enhances the thermodynamic stability of the resulting complex.
Furthermore, the ligand's structure allows for bridging between two or more metal centers. In a bridging mode, the sulfur atom can coordinate to one metal ion while the nitrogen atom coordinates to another, leading to the formation of polynuclear complexes. This bridging capability is crucial in the design and synthesis of coordination polymers and metal-organic frameworks with specific magnetic, catalytic, or material properties. The ability to act as both a chelating and a bridging ligand makes this compound a valuable building block in supramolecular chemistry.
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. materialsciencejournal.org The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure, composition, and properties.
Complexation with Various Metal Ions (e.g., Pt, Pd, Ni, Co, Cu, Zn, Ag, Au, Pb)
This compound and its derivatives have been successfully used to synthesize complexes with a wide range of transition metals. The general procedure for the preparation of these complexes involves mixing a solution of the ligand with a solution of the metal salt, often in a 2:1 ligand-to-metal molar ratio. materialsciencejournal.org The reaction is typically carried out with stirring at room temperature, leading to the precipitation of the metal complex. materialsciencejournal.org The product can then be isolated by filtration, washed, and dried. materialsciencejournal.org
| Metal Ion | Typical Metal Salt | Reaction Conditions | Resulting Complex Type |
|---|---|---|---|
| Pt(II) | K₂PtCl₄ | Aqueous or alcoholic solution, room temperature | [Pt(L)₂Cl₂] or [Pt(L)₄]Cl₂ |
| Pd(II) | PdCl₂ | Alcoholic solution, room temperature | [Pd(L)₂Cl₂] |
| Ni(II) | NiCl₂·6H₂O | Methanol solution, stirring for one hour | [Ni(L)₂Cl₂] |
| Co(II) | CoCl₂·6H₂O | Ethanolic solution, room temperature | [Co(L)₂Cl₂] |
| Cu(II) | CuCl₂·2H₂O | Acetone solution, dropwise addition with stirring | [Cu(L)₂Cl₂] |
| Zn(II) | ZnCl₂ | Ethanolic solution, room temperature | [Zn(L)₂Cl₂] |
| Ag(I) | AgNO₃ | Aqueous or alcoholic solution, room temperature | [Ag(L)₂]NO₃ |
| Au(I) | [Au(PPh₃)Cl] | CH₂Cl₂ solution, room temperature | [Au(L)(PPh₃)]Cl |
| Pb(II) | Pb(NO₃)₂ | Aqueous solution, room temperature | [Pb(L)₂(NO₃)₂] |
Influence of Metal Center on Complex Geometry and Stability
The nature of the metal ion plays a crucial role in determining the geometry and stability of the resulting complex. Factors such as the metal's preferred coordination number, oxidation state, and ionic radius influence the final structure. For instance, square planar geometries are commonly observed for d⁸ metal ions like Pt(II), Pd(II), and Ni(II), while tetrahedral or octahedral geometries are more typical for Co(II), Cu(II), and Zn(II). materialsciencejournal.org
The stability of the metal-ligand bond is governed by the Hard and Soft Acids and Bases (HSAB) principle. Soft metal ions like Ag(I) and Au(I) form stable bonds with the soft sulfur donor atom of the thiourea moiety. In contrast, harder metal ions may prefer to coordinate with the harder nitrogen atom. The chelate effect also contributes significantly to the stability of complexes where the ligand binds in a bidentate fashion.
Structural Analysis of Metal Complexes: Insights into Coordination Environment
The detailed structural analysis of metal complexes of this compound provides valuable insights into the coordination environment around the metal center. Techniques such as single-crystal X-ray diffraction, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are instrumental in elucidating the molecular structure and bonding within these complexes.
Infrared spectroscopy is a powerful tool for determining the coordination mode of the ligand. A shift in the vibrational frequency of the C=S bond in the IR spectrum of the complex compared to the free ligand can indicate coordination through the sulfur atom. Similarly, changes in the vibrational frequencies associated with the C=N and N-H bonds can provide evidence for coordination through the nitrogen atom.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Coordination Geometry | Slightly bent |
| Metal-Sulfur Bond Length | ~2.4 - 2.6 Å |
| Metal-Nitrogen Bond Length | ~2.0 - 2.2 Å |
The coordination geometry around the metal center can vary from linear for some Ag(I) and Au(I) complexes to tetrahedral, square planar, or octahedral for other transition metals. For example, in some silver complexes, the Ag(I) ion is coordinated by the sulfur atoms of two thiourea ligands in a slightly bent geometry. researchgate.net The structural data obtained from these analyses are crucial for understanding the relationship between the structure of the complex and its chemical and physical properties.
Spectroscopic Signatures of Complex Formation
The coordination of this compound to a metal center induces significant and observable changes in its spectroscopic properties, particularly in its infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These changes serve as reliable indicators of complex formation and provide valuable information about the mode of coordination.
Infrared (IR) Spectroscopy:
Upon complexation, the IR spectrum of this compound exhibits characteristic shifts in the vibrational frequencies of key functional groups. The most notable changes are observed for the C=S (thione) and C=N (azomethine) stretching vibrations. Coordination of the sulfur atom to the metal center typically results in a decrease in the frequency of the ν(C=S) band. This shift to lower wavenumbers is attributed to the weakening of the C=S double bond upon donation of electron density from the sulfur atom to the metal.
Interactive Data Table: Selected IR Spectral Data (cm⁻¹) for this compound and its Metal Complexes
| Compound | ν(N-H) | ν(C=N) | ν(C=S) | ν(M-N) | ν(M-S) |
| This compound | ~3331 | ~1534 | ~1159 | - | - |
| Ni(II) Complex | - | Shifted | Shifted | Present | Present |
| Co(II) Complex | - | Shifted | Shifted | Present | Present |
| Cu(II) Complex | - | Shifted | Shifted | Present | Present |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structural changes that occur in this compound upon complexation. In the ¹H NMR spectrum of the free ligand, the N-H protons of the thiourea moiety exhibit characteristic chemical shifts. Upon coordination to a metal, these signals can either disappear, if deprotonation occurs, or shift significantly downfield due to the deshielding effect of the metal ion. The proton of the azomethine group (CH=N) also experiences a change in its chemical environment upon coordination of the nitrogen atom, leading to a noticeable shift in its resonance.
In the ¹³C NMR spectrum, the carbon atom of the C=S group is particularly sensitive to coordination. The chemical shift of this carbon typically moves downfield upon complexation, indicating a decrease in electron density at the carbon atom due to the donation of electron density from the sulfur to the metal. The azomethine carbon signal may also be affected, providing further evidence of the involvement of the C=N group in bonding.
X-ray Crystallography of Metal-Ligand Adducts
Crystallographic studies of various metal adducts of thiourea derivatives have revealed diverse coordination modes. This compound can act as a bidentate ligand, coordinating to the metal center through both the sulfur atom of the thiourea group and the nitrogen atom of the azomethine group, forming a stable chelate ring.
For instance, in a typical square planar Ni(II) complex, the ligand would coordinate in a bidentate fashion, with two ligand molecules occupying the four coordination sites around the nickel ion. The geometry around the metal center is a key determinant of the complex's properties. Distortions from ideal geometries, such as tetrahedral or octahedral, are common and can be precisely quantified through X-ray crystallography.
The crystal packing is often stabilized by a network of intermolecular interactions, including hydrogen bonds involving the amine protons and π-π stacking interactions between the aromatic rings of the benzylidene groups.
Interactive Data Table: Selected Crystallographic Data for a Representative Metal Complex of a Thiourea Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Iba2 |
| a (Å) | 16.889(3) |
| b (Å) | 15.777(3) |
| c (Å) | 15.777(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Ni-S Bond Length (Å) | Varies |
| Ni-N Bond Length (Å) | Varies |
| S-Ni-N Bond Angle (°) | Varies |
| N-Ni-N Bond Angle (°) | Varies |
Note: The values presented are for a representative Ni(II) complex of a thiosemicarbazone derivative and are illustrative of the type of data obtained from X-ray crystallography. Specific values for this compound complexes will vary. nih.gov
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool to predict the properties of molecules. For [(Z)-benzylideneamino]thiourea, DFT calculations have been instrumental in understanding its geometry, electronic structure, and reactivity.
Geometry Optimization and Electronic Structure Analysis
Theoretical geometry optimization of this compound has been performed to determine its most stable three-dimensional conformation. These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties. The electronic structure analysis reveals the distribution of electrons within the molecule, highlighting regions of high and low electron density that are fundamental to its chemical behavior.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) analysis is a key component of understanding a molecule's chemical reactivity and kinetic stability. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter. A smaller energy gap generally indicates higher chemical reactivity and lower kinetic stability. For thiourea (B124793) derivatives, these values are crucial in predicting their potential biological and chemical interactions.
Table 1: Frontier Molecular Orbital Properties of this compound
| Parameter | Value |
|---|---|
| HOMO Energy | Data not available in search results |
| LUMO Energy | Data not available in search results |
| Energy Gap (ΔE) | Data not available in search results |
No specific numerical data for this compound was found in the search results.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color spectrum to represent the electrostatic potential on the molecule's surface. Regions of negative potential, typically colored in shades of red and yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, areas with positive potential, shown in blue, are electron-deficient and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the sulfur and nitrogen atoms, indicating their nucleophilic character, while the hydrogen atoms would exhibit a positive potential.
Global Reactivity Descriptors
Global reactivity descriptors are calculated from the energies of the frontier molecular orbitals and provide a quantitative measure of a molecule's reactivity and stability. researchgate.net Key descriptors include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). Chemical potential indicates the tendency of electrons to escape from a system, while chemical hardness measures the resistance to charge transfer. The electrophilicity index quantifies the ability of a molecule to accept electrons. These parameters are essential for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.
Table 2: Global Reactivity Descriptors for this compound
| Descriptor | Formula | Value |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Data not available in search results |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available in search results |
| Global Electrophilicity Index (ω) | μ2 / 2η | Data not available in search results |
No specific numerical data for this compound was found in the search results.
Molecular Docking Studies for Ligand-Target Interactions
Table 3: Compound Names Mentioned
| Compound Name |
|---|
Prediction of Binding Modes and Affinities with Biomolecules
Computational docking is a primary method used to predict how a small molecule, or ligand, might bind to a receptor, which is typically a protein or nucleic acid. This technique explores various possible orientations and conformations of the ligand within the binding site of the receptor to identify the most stable complex, which is often predicted based on a scoring function that estimates the binding affinity.
For thiourea derivatives, molecular docking studies have revealed common interaction patterns that are likely relevant for this compound. The thiourea moiety is a key player in these interactions, frequently forming hydrogen bonds with amino acid residues in the binding pockets of proteins. The N-H protons of the thiourea group can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. For instance, in studies of thiourea derivatives targeting enzymes like kinases, hydrogen bonds are often observed with backbone atoms of the protein's hinge region. biointerfaceresearch.com
The benzylidene portion of the molecule contributes to binding through hydrophobic and π-π stacking interactions. The aromatic ring can interact favorably with nonpolar amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding site. The specific substitution pattern on the benzylidene ring would further influence these interactions.
Table 1: Predicted Binding Affinities of Representative Thiourea Derivatives with Various Biomolecular Targets (Illustrative Examples)
| Thiourea Derivative | Biomolecular Target | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
|---|---|---|---|
| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast cancer cell lines | - | Not specified |
| Benzodioxole-containing thioureas | EGFR mutants | -21.6 to -24.5 | Hydrogen bonds with Met769 and Arg819; hydrophobic interactions with Leu694 and Cys773 biointerfaceresearch.com |
| Pyridine- and thiadiazine-containing thioureas | HER2, VEGFR2, B-RAF | - | Hydrogen bonding and hydrophobic interactions biointerfaceresearch.com |
Note: The data in this table are for illustrative purposes to show the types of results obtained from computational studies on thiourea derivatives and are not specific to this compound.
Elucidation of Potential Mechanistic Pathways
Theoretical studies can also shed light on the potential mechanisms by which this compound might exert a biological effect. This can involve investigating its reactivity, electronic properties, and how it might influence biochemical pathways.
One potential mechanistic pathway for compounds of this class is enzyme inhibition. Thiosemicarbazones, a class of compounds to which this compound belongs, are known inhibitors of various enzymes, including tyrosinase and ribonucleotide reductase. nih.govbenthamopenarchives.com Computational studies can help to elucidate the mechanism of inhibition by modeling the interaction of the inhibitor with the enzyme's active site. For example, calculations can determine whether the inhibition is competitive, non-competitive, or uncompetitive by predicting binding to the free enzyme versus the enzyme-substrate complex. nih.gov
Another area of investigation is the role of such compounds in organocatalysis. Thiourea derivatives have been successfully employed as organocatalysts, where they can activate substrates through hydrogen bonding. rsc.org Theoretical calculations can be used to model the transition states of catalyzed reactions, providing insights into the catalytic cycle and the factors that determine catalyst efficiency.
Density Functional Theory (DFT) is a common computational method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations could be used to determine properties such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. This information can help to identify the most reactive sites in the molecule and predict how it will interact with other molecules.
Simulation Studies (e.g., Molecular Dynamics)
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. mdpi.comnih.govnih.govmdpi.com This is particularly useful for understanding the behavior of a ligand when bound to a biomolecule. While docking studies provide a static picture of the binding mode, MD simulations can reveal the stability of the ligand-receptor complex, the flexibility of both the ligand and the protein, and the role of solvent molecules in the binding process. mdpi.comnih.gov
For this compound, an MD simulation would typically start with the docked complex of the molecule bound to a target protein. The system would then be solvated in a box of water molecules, and the trajectory of all atoms would be calculated over a period of nanoseconds to microseconds.
Analysis of the MD trajectory can provide valuable information, such as:
Conformational Stability: Whether the initial binding mode predicted by docking is stable over time.
Interaction Stability: The persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.
Binding Free Energy Calculations: More accurate estimations of the binding affinity can be obtained using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or free energy perturbation (FEP).
Water Dynamics: The role of water molecules in mediating the interaction between the ligand and the protein.
While no specific molecular dynamics simulation studies have been published for this compound, the general methodology has been widely applied to other thiourea derivatives to validate docking results and to gain a deeper understanding of their interactions with biological targets. mdpi.com
Biological Activities and Mechanistic Insights Preclinical Studies
In Vitro Antimicrobial Activity
The antimicrobial effects of thiourea (B124793) derivatives have been evaluated against a variety of pathogenic microorganisms, demonstrating a broad spectrum of activity.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Thiourea derivatives have been synthesized and screened for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Studies have shown that the efficacy of these compounds can be higher against Gram-positive bacteria compared to Gram-negative strains. nih.gov For instance, some derivatives have demonstrated notable activity against Staphylococcus epidermidis. nih.gov The antibacterial action is influenced by the structural characteristics of the compounds. mdpi.com
The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, has been determined for various derivatives. These compounds have been shown to inhibit bacterial growth with MIC values ranging from 50 to 400 μg/cm³. nih.gov Certain newly designed 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones, which share a structural similarity, exhibited significant growth inhibition against a wide spectrum of bacteria, with some derivatives being more potent than standard antibiotics like ampicillin (B1664943) and streptomycin (B1217042) against strains such as E. coli and B. cereus. nih.gov One compound, in particular, was found to be six times more potent than ampicillin and three times more potent than streptomycin against all tested bacteria. nih.gov The anti-pathogenic activity of some acylthioureas has been found to be significant against Pseudomonas aeruginosa and Staphylococcus aureus. mdpi.com
Table 1: Antibacterial Activity of Selected Thiourea Derivatives
| Bacterial Strain | Compound Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Gram-Positive Bacteria | Thiourea Derivatives | 50 - 400 | nih.gov |
| Gram-Negative Bacteria | Thiourea Derivatives | 50 - 400 | nih.gov |
| E. coli | 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | 26.3–378.5 µM | nih.gov |
| B. cereus | 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | 26.3–378.5 µM | nih.gov |
| S. aureus | Acylthioureas | Not specified | mdpi.com |
| P. aeruginosa | Acylthioureas | Not specified | mdpi.com |
Antifungal and Antileishmanial Potentials
Beyond their antibacterial properties, thiourea derivatives have demonstrated promising activity against fungi and Leishmania parasites.
Antifungal Activity: The in vitro anti-yeast activity of some thiourea derivatives has been found to be greater than their antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 100 μg/cm³. nih.gov This difference in efficacy may be attributed to the structural differences between bacterial and fungal cell walls. nih.gov Novel thiourea derivatives containing a thiazole (B1198619) moiety have exhibited broad-spectrum antifungal activity. mdpi.com Specifically, certain derivatives have shown potent inhibitory action against Candida albicans, C. krusei, C. glabrata, C. tropicalis, and C. parapsilosis. nih.govmdpi.com The inhibitory mechanism is thought to involve the disruption of fungal cell wall biosynthesis and biofilm formation. mdpi.com
Antileishmanial Activity: Leishmaniasis is a neglected tropical disease with limited therapeutic options. nih.gov Thiourea-based derivatives have been designed and synthesized, showing significant in vitro potency against various Leishmania species. nih.gov Compounds have demonstrated activity against L. major, L. tropica, and L. donovani promastigotes with IC50 values in the low submicromolar range. nih.gov For instance, one study synthesized fifty thiourea derivatives, with one compound from the first generation showing an IC50 of 4.9 ± 1.2 µM against Leishmania amazonensis. mdpi.com A second-generation compound containing a piperazine (B1678402) ring exhibited enhanced potency with an IC50 of 1.8 ± 0.5 µM. mdpi.com These compounds have also been shown to be active against the amastigote form of the parasite. nih.govmdpi.com
Table 2: Antifungal and Antileishmanial Activity of Selected Thiourea Derivatives
| Organism | Compound Type | IC50 / MIC | Reference |
|---|---|---|---|
| Candida species | Thiourea Derivatives | 25 - 100 µg/cm³ (MIC) | nih.gov |
| Leishmania major | Thiourea Derivatives | Low submicromolar (IC50) | nih.gov |
| Leishmania tropica | Thiourea Derivatives | Low submicromolar (IC50) | nih.gov |
| Leishmania donovani | Thiourea Derivatives | Low submicromolar (IC50) | nih.gov |
| Leishmania amazonensis | First-generation Thiourea | 4.9 ± 1.2 µM (IC50) | mdpi.com |
| Leishmania amazonensis | Second-generation Thiourea | 1.8 ± 0.5 µM (IC50) | mdpi.com |
Anticancer / Cytotoxicity Studies (In Vitro Cell Line Assays)
The potential of thiourea derivatives as anticancer agents has been explored through in vitro cytotoxicity assays against a panel of human cancer cell lines.
Evaluation against Various Cancer Cell Lines (e.g., LoVo, MCF-7, HeLa, A549, Jurkat, PC3, HepG2)
Thiourea derivatives have shown significant cytotoxic effects against several cancer cell lines. For example, new thiourea derivatives bearing a benzodioxole moiety were tested against HCT116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines, with some compounds showing greater cytotoxicity than the standard drug doxorubicin. nih.gov One N¹,N³-disubstituted-thiosemicarbazone derivative displayed IC50 values of 1.11, 1.74, and 7.0 μM against HCT116, HepG2, and MCF-7 cells, respectively. nih.gov
Other studies have reported the cytotoxicity of various derivatives against A549 (lung cancer) and HeLa (cervical cancer) cell lines. researcher.liferesearchgate.net A novel benzimidazole (B57391) derivative showed high cytotoxic activity against A549 and HepG2 cells with IC50 values of 15.80 μg/mL and 15.58 μg/mL, respectively. Furthermore, a series of novel thioureas bearing a sulfonamide moiety were screened against HepG2, MCF-7, Caco-2 (colon cancer), HCT-116, and PC-3 (prostate cancer) cell lines, with one compound showing broad selective cytotoxicity. eurekaselect.com
Table 3: Cytotoxicity of Selected Thiourea Derivatives against Various Cancer Cell Lines
| Cell Line | Compound Type | IC50 Value | Reference |
|---|---|---|---|
| HCT116 (Colon) | N¹,N³-disubstituted-thiosemicarbazone | 1.11 µM | nih.gov |
| HepG2 (Liver) | N¹,N³-disubstituted-thiosemicarbazone | 1.74 µM | nih.gov |
| MCF-7 (Breast) | N¹,N³-disubstituted-thiosemicarbazone | 7.0 µM | nih.gov |
| A549 (Lung) | Benzimidazole derivative | 15.80 µg/mL | |
| HepG2 (Liver) | Benzimidazole derivative | 15.58 µg/mL | |
| MCF-7 (Breast) | 4-amino-thienopyrimidine | 4.3 ± 0.11 µg/mL | nih.gov |
| PC-3 (Prostate) | Thiourea with sulfonamide moiety | Broad selective cytotoxicity | eurekaselect.com |
Investigation of Underlying Cellular Mechanisms (e.g., Enzyme Inhibition)
Research into the anticancer mechanisms of thiourea derivatives suggests they can target multiple cellular pathways. biointerfaceresearch.com A primary mechanism is the inhibition of various enzymes that are crucial for carcinogenesis. biointerfaceresearch.com
The sulfur and nitrogen atoms in the thiourea core structure enable interactions with different enzymes through the formation of hydrogen bonds. biointerfaceresearch.com For instance, some thiourea derivatives bearing a benzodioxole moiety have been studied for their ability to inhibit the Epidermal Growth Factor Receptor (EGFR), a key enzyme in many cancers. nih.gov Molecular docking studies have helped to elucidate the binding modes of these compounds within the active sites of enzymes like EGFR. nih.gov
Another identified target is the cyclooxygenase-2 (COX-2) enzyme. Certain novel thiourea derivatives with a sulfonamide moiety have demonstrated selective inhibitory activity against COX-2, which is often overexpressed in cancer cells. eurekaselect.com Beyond enzyme inhibition, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. nih.gov For example, a sulfurarotinoid-containing thiourea derivative known as SHetA2 induces G1 arrest and apoptosis in ovarian cancer cells. biointerfaceresearch.com
Advanced Material Science and Catalytic Applications
Supramolecular Chemistry and Anion Recognition
The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits or components. Within this field, the design and synthesis of artificial receptors for the recognition of ions, particularly anions, is a major area of research due to the vital roles anions play in biological and environmental processes. The thiourea (B124793) moiety, a key component of [(Z)-benzylideneamino]thiourea, is a powerful hydrogen-bond donor, making it an excellent building block for anion receptors.
The design of synthetic receptors for anions often incorporates hydrogen-bond donor groups. Urea and thiourea motifs are particularly attractive for this purpose because their N-H protons are sufficiently acidic to form strong hydrogen bonds with anionic guests. The thiourea group, in particular, exhibits enhanced acidity and hydrogen-bonding capabilities compared to urea, leading to stronger anion binding.
Derivatives of this compound have been designed as neutral anion receptors. These molecules can be systematically modified to tune their binding affinity and selectivity for different anions. The general structure allows for the introduction of various substituents on the benzylidene and phenyl rings, which can influence the electronic properties of the thiourea N-H protons and provide additional sites for interaction or signaling.
The binding affinities of these receptors for various anions are typically determined using techniques such as UV-vis and ¹H NMR titrations. These studies allow for the calculation of association constants (Kₐ), which quantify the strength of the interaction between the receptor and the anion. For instance, N-(R¹-substituted-benzylideneamino)-N′-(R²-substituted-phenyl)thioureas have been investigated for their interactions with anions like fluoride (B91410) (F⁻), acetate (B1210297) (CH₃COO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). These studies reveal that while oxoanions form stable hydrogen-bonded complexes, the interaction with the highly basic fluoride anion can sometimes lead to deprotonation of the thiourea N-H group.
Below is a table summarizing typical binding affinities of thiourea-based receptors for various anions, illustrating the general trends observed in these systems.
| Receptor Type | Anion | Solvent | log Kₐ |
| Thiourea-based Cleft | F⁻ | DMSO | 3.70 |
| Thiourea-based Cleft | Cl⁻ | DMSO | < 1 |
| Thiourea-based Cleft | Br⁻ | DMSO | < 1 |
| Thiourea-based Cleft | I⁻ | DMSO | < 1 |
| Thiourea-based Cleft | H₂PO₄⁻ | DMSO | 2.95 |
| Thiourea-based Cleft | HSO₄⁻ | DMSO | < 1 |
| Thiourea-based Cleft | NO₃⁻ | DMSO | < 1 |
This table presents illustrative data for thiourea-based anion receptors to show general binding trends. The data is compiled from studies on various thiourea derivatives. frontiersin.org
Hydrogen bonding is the primary driving force for the association between thiourea-based receptors like this compound and anionic guests. The two N-H protons of the thiourea group can form a bifurcated hydrogen bond with a single atom of an anion or can interact with two different atoms of a polyatomic anion. This ability to form multiple hydrogen bonds contributes to the stability and, in some cases, the selectivity of the receptor-anion complex.
The strength of the hydrogen bond is influenced by several factors, including the acidity of the N-H protons and the basicity of the anion. The thiocarbonyl group (C=S) in thiourea enhances the acidity of the N-H protons compared to the carbonyl group (C=O) in urea, leading to stronger hydrogen bonds and higher binding affinities for anions. nih.govresearchgate.net
Spectroscopic methods, such as ¹H NMR, provide direct evidence for hydrogen bonding. Upon addition of an anion to a solution of a thiourea receptor, the signals corresponding to the N-H protons typically shift downfield, indicating their involvement in hydrogen bonding. X-ray crystallography of host-guest complexes, when obtainable, offers definitive proof of the hydrogen bonding interactions and reveals the precise geometry of the complex in the solid state. These studies often show the formation of well-defined hydrogen bonds between the thiourea N-H groups and the anion. hhu.de
The geometry of the receptor also plays a crucial role. Pre-organized receptors, where the hydrogen-bonding groups are held in a specific conformation, often exhibit higher affinities for anions as less conformational change is required upon binding.
Catalytic Applications
The ability of the thiourea moiety to act as a hydrogen-bond donor has been exploited in the development of a wide range of organocatalysts. Bifunctional thiourea catalysts, in particular, have emerged as powerful tools in asymmetric synthesis.
Chiral, non-racemic thiourea derivatives have been successfully employed as organocatalysts in a variety of enantioselective transformations. These catalysts often feature a chiral scaffold and a basic functional group, such as an amine, in addition to the thiourea moiety. This bifunctional nature allows the catalyst to activate both the electrophile (through hydrogen bonding with the thiourea group) and the nucleophile (through interaction with the basic site) simultaneously.
This dual activation strategy has been applied to a range of reactions, including Michael additions, aldol (B89426) reactions, Mannich reactions, and Diels-Alder reactions, affording products with high levels of enantioselectivity. For instance, chiral thiourea catalysts have been used to catalyze the enantioselective intramolecular Cope-type hydroamination, providing access to enantioenriched α-substituted pyrrolidine (B122466) products. nih.govnih.gov
The general mechanism involves the thiourea N-H groups forming hydrogen bonds with an electrophile, thereby lowering its LUMO (Lowest Unoccupied Molecular Orbital) and making it more susceptible to nucleophilic attack. At the same time, the basic group on the catalyst can deprotonate the nucleophile or interact with it through hydrogen bonding, increasing its HOMO (Highest Occupied Molecular Orbital) and enhancing its reactivity. This concerted activation within a chiral environment directs the stereochemical outcome of the reaction.
The following table provides examples of enantioselective reactions catalyzed by chiral thiourea derivatives, showcasing the high yields and enantioselectivities that can be achieved.
| Reaction | Catalyst Type | Yield (%) | Enantiomeric Excess (% ee) |
| Intramolecular Cope-Type Hydroamination | Chiral Thiourea | up to 95 | up to 98 |
| Michael Addition of Malonates to Nitroalkenes | Bifunctional Thiourea-Amine | up to 99 | up to 98 |
| Aza-Henry Reaction | Bifunctional Thiourea-Amine | up to 99 | up to 99 |
This table illustrates the effectiveness of chiral thiourea catalysts in various asymmetric reactions. Data is based on representative examples from the literature.
In addition to their role in organocatalysis, thiourea derivatives, including structures related to this compound, can also serve as ligands in metal-catalyzed reactions. The sulfur and nitrogen atoms of the thiourea moiety can coordinate to metal centers, influencing the reactivity and selectivity of the metal catalyst.
Thiourea-based ligands have been employed in various cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For example, palladium complexes bearing thiourea-derived ligands have been used as catalysts in Suzuki-Miyaura and Sonogashira cross-coupling reactions. researchgate.net
The electronic and steric properties of the thiourea ligand can be readily tuned by modifying the substituents on the nitrogen atoms. This allows for the optimization of the ligand for a specific metal-catalyzed transformation, potentially leading to improved catalytic activity, stability, and selectivity. The ability of the thiourea moiety to also engage in hydrogen bonding can introduce secondary interactions that may influence the transition state of the catalytic cycle.
Applications in Organic Synthesis as Intermediates
This compound and related compounds are valuable intermediates in organic synthesis, serving as precursors for the construction of a variety of heterocyclic compounds. The reactive nature of the thiourea and imine functionalities allows for a range of chemical transformations.
One of the most prominent applications is in the synthesis of thiazole (B1198619) derivatives. The Hantzsch thiazole synthesis, a classic method for the preparation of this important heterocyclic motif, often involves the reaction of a thiourea with an α-haloketone. This compound can be envisioned as a precursor to substituted thiazoles through various synthetic routes. Thiazoles are found in a wide array of biologically active compounds and pharmaceuticals. ias.ac.inresearchgate.netbepls.comorganic-chemistry.org
Furthermore, the thiourea moiety can participate in multicomponent reactions, which are powerful synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. The use of thiourea derivatives in such reactions can lead to the rapid and efficient synthesis of diverse molecular scaffolds. For example, one-pot, three-component syntheses of 2-iminothiazoles have been developed using in situ generated thioureas that react with nitroepoxides. nih.gov
The versatility of this compound as a synthetic intermediate stems from the multiple reactive sites within the molecule, which can be selectively targeted to build more complex molecular architectures.
Potential in Functional Materials and Sensors
This compound and its derivatives are emerging as compounds of significant interest in the field of advanced material science. Their unique molecular structure, characterized by the presence of a thiourea moiety and a benzylideneamino group, imparts properties that are favorable for various applications. These compounds are being explored for their utility in creating functional materials and chemical sensors. The thiourea group, with its sulfur and nitrogen atoms, can engage in hydrogen bonding and coordinate with metal ions, which is a key feature for sensor development. For instance, certain thiourea derivatives have been investigated as anion receptors, where they interact with anions through hydrogen bonding, leading to detectable colorimetric changes. Additionally, the molecular framework of these compounds makes them candidates for the development of materials with specific electronic and optical properties.
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are crucial for modern technologies such as optical data storage, laser frequency modulation, and telecommunications. Organic compounds, including thiourea derivatives, are at the forefront of research for new NLO materials due to their versatile functional groups and potential for strong donor-acceptor molecular configurations. The NLO response in these organic molecules often arises from the delocalization of π-electrons, leading to polarization.
Research into thiourea derivatives has shown promising third-order NLO properties. For example, studies on unsymmetrical acyl thiourea derivatives have been conducted to evaluate their potential as efficient NLO materials. nih.gov Quantum chemical methods are often employed to predict the NLO response properties of such compounds. acs.org The third-order NLO polarizability is a key parameter in these investigations. For instance, the average static γ amplitudes for certain acyl thiourea derivatives have been calculated to be significant, suggesting their potential for NLO applications. acs.org The presence of intramolecular hydrogen bonding can stabilize the molecular configuration, which in turn influences the NLO properties. nih.govacs.org
Table 1: Third-Order Non-Linear Optical Properties of Selected Acyl Thiourea Derivatives
| Compound | Average Static γ Amplitude (x 10-36 esu) | Key Structural Feature |
|---|---|---|
| 4-((3-benzoylthioureido)methyl)cyclohexane-1-carboxylic acid (BTCC) | 27.30 | Intramolecular N–H···O bonding |
| methyl 2-(3-benzoylthioureido)benzoate (MBTB) | 102.91 | Enhanced charge-transfer characteristics |
Corrosion Inhibition
The protection of metals from corrosion is a significant industrial challenge. Thiourea and its derivatives have been extensively studied as effective corrosion inhibitors, particularly for mild steel in acidic environments. researchgate.netnih.gov The inhibitory action of these organic compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that impedes the corrosion process. jmaterenvironsci.com The presence of sulfur, nitrogen, and oxygen atoms, along with π-electrons in the aromatic ring of compounds like this compound, facilitates this adsorption.
The mechanism of inhibition can involve both physisorption (electrostatic interaction) and chemisorption (charge sharing or transfer). The adsorption of these inhibitor molecules on the metal surface often follows established models such as the Langmuir adsorption isotherm. researchgate.netresearchgate.net Studies have shown that the inhibition efficiency of thiourea derivatives can be quite high, often exceeding 90%. For example, 1-benzyl-3-phenyl-2-thiourea (BPTU) demonstrated a corrosion inhibition efficiency of up to 94.99% for steel in a 1.0 M HCl solution. researchgate.net The concentration of the inhibitor and the temperature of the environment are critical factors that influence the inhibition efficiency. materials.international
Table 2: Corrosion Inhibition Efficiency of Various Thiourea Derivatives on Mild Steel
| Inhibitor | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) |
|---|---|---|---|---|
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | 1.0 M HCl | 2 x 10-4 M | 30 | 94.99 |
| 1-phenyl-3-pyridin-4-ylmethyl-thiourea (PPMTU) | 1 M HCl | 90 µM | Not Specified | 99 |
| 1-[morpholin-4-yl(phenyl)methyl]thiourea (MPMT) | 0.5 M HCl | 1000 ppm | 50 | 91.2 |
| 1-phenyl-2-thiourea (PTU) | 1.0 M HCl | 5 x 10-3 M | 60 | 98.96 |
| 1,3-diisopropyl-2-thiourea (ITU) | 1.0 M HCl | 5 x 10-3 M | 60 | 92.65 |
The effectiveness of these compounds as corrosion inhibitors is often evaluated using electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), as well as weight loss measurements. researchgate.netmaterials.international PDP studies can reveal whether an inhibitor acts as a cathodic, anodic, or mixed-type inhibitor. researchgate.net For many thiourea derivatives, a mixed-type inhibition is observed, meaning they suppress both the anodic and cathodic reactions of the corrosion process. researchgate.net
Future Perspectives and Emerging Research Directions
Rational Design and Synthesis of Novel Derivatives with Enhanced Properties
The future of [(Z)-benzylideneamino]thiourea research is heavily invested in the rational design and synthesis of new derivatives to achieve enhanced efficacy and specificity. The core structure of thiourea (B124793) serves as a versatile scaffold for chemical modification. acs.org By strategically introducing various functional groups and heterocyclic rings, scientists aim to amplify desired biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. nih.govmdpi.comnih.gov
Key strategies in rational design include:
Incorporation of Heterocyclic Moieties: Fusing or linking heterocyclic systems like benzothiazole (B30560), benzimidazole (B57391), or pyrazolone (B3327878) to the thiourea backbone has been shown to improve physicochemical and biological properties. nih.govnih.govresearchgate.net For instance, benzothiazole-containing thioureas have shown promise as anti-HIV agents and DNA topoisomerase inhibitors. nih.gov
Halogenation: The introduction of fluorine atoms or trifluoromethyl groups is a common strategy to modulate pharmacokinetic properties, such as membrane permeation and metabolic stability, often leading to enhanced biological activity. nih.gov
Structural Modifications for Targeted Activity: Researchers are synthesizing derivatives with specific structural features to target particular enzymes or cellular pathways. For example, new thiourea derivatives have been designed to act as potent inhibitors of cyclooxygenase (COX) enzymes, tyrosinase, and carbonic anhydrase. nih.govresearchgate.netresearchgate.net
The synthesis of these novel compounds often involves multi-step reactions, starting from commercially available materials and building complexity through established chemical transformations. nih.govnih.govresearchgate.net Recent advancements also focus on greener synthesis methods, such as using nanoparticle-based catalysts to produce thiourea derivatives more efficiently and with less environmental impact. nih.gov
Table 1: Examples of this compound Derivatives and Their Enhanced Properties
| Derivative Class | Modification Strategy | Enhanced Property/Activity | Reference |
|---|---|---|---|
| Benzothiazole-Thioureas | Incorporation of a benzothiazole nucleus. | Antimicrobial, anticancer, anti-HIV, anti-inflammatory. nih.gov | nih.gov |
| Benzimidazole-Thioureas | Fusion with a benzimidazole ring. | Potent anticancer agents that induce apoptosis. researchgate.net | researchgate.net |
| Fluorinated Benzoylthioureas | Introduction of fluorine atoms or trifluoromethyl groups. | Improved antimicrobial activity and binding to bacterial enzymes like DNA gyrase B. nih.gov | nih.gov |
| Pyrazolone-Containing Thioureas | Attachment of a pyrazolone ring. | Potent anti-inflammatory agents via COX-1/COX-2 inhibition. nih.gov | nih.gov |
| Piperazine-Thioureas | Incorporation of a piperazine (B1678402) ring. | Enhanced antileishmanial potency and selectivity. mdpi.com | mdpi.com |
Deeper Mechanistic Understanding of Biological Activities
While many thiourea derivatives have demonstrated significant biological effects, a deep, mechanistic understanding of how they exert these effects at the molecular level is an active and crucial area of future research. Elucidating these mechanisms is vital for optimizing drug candidates and predicting potential off-target effects.
Current and future research focuses on:
Enzyme Inhibition Kinetics: Many thiourea derivatives function by inhibiting specific enzymes. researchgate.net Future studies will involve detailed kinetic analysis to determine the mode of inhibition (e.g., competitive, non-competitive) against targets like carbonic anhydrase, dihydrofolate reductase (DHFR), and pteridine (B1203161) reductase 1 (PTR1). researchgate.netrsc.org Understanding these interactions helps in designing more potent and selective inhibitors.
Cellular Pathway Analysis: In cancer research, studies are moving towards identifying the precise signaling pathways affected by these compounds. For example, certain benzimidazole-thiourea derivatives have been shown to induce apoptosis (programmed cell death) in breast cancer cells through the activation of caspases 3 and 7. researchgate.net Future work will use advanced molecular biology techniques to map these pathways comprehensively.
Structural Biology of Drug-Target Interactions: Obtaining crystal structures of thiourea derivatives bound to their biological targets provides invaluable insight. These studies, often combined with high-field NMR spectroscopy, can reveal the specific atomic interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding. nih.govrsc.org This information is paramount for structure-based drug design.
Reaction Mechanisms: Mechanistic studies on the fundamental chemical reactions of thioureas, such as their reactions with dicarbonyl compounds like benzil (B1666583) under different conditions (acidic or alkaline), help to understand their stability, reactivity, and potential metabolic pathways. rsc.orgrsc.orgsci-hub.se
Expansion into Novel Material and Catalytic Systems
The utility of the thiourea scaffold extends beyond pharmacology into the burgeoning fields of material science and catalysis. The unique electronic and coordinating properties of the thiourea group make it an attractive component for creating functional materials and efficient catalysts.
Emerging research directions include:
Precursors for Nanomaterials: Thiourea derivatives are being explored as tunable precursors for the synthesis of metal sulfide (B99878) nanocrystals. nih.gov By modifying the substituents on the thiourea molecule, researchers can control the precursor's conversion kinetics. nih.gov This allows for precise control over the size and concentration of the resulting nanocrystals, which is essential for applications in optoelectronics and bio-imaging. nih.gov
Organocatalysis: Chiral thiourea derivatives have emerged as powerful organocatalysts, capable of activating substrates through hydrogen bonding. libretexts.orgchemrxiv.org They have been successfully employed in a variety of asymmetric reactions, including Michael additions, Mannich reactions, and Strecker syntheses, to produce chiral molecules with high enantioselectivity. libretexts.org This is particularly important in the synthesis of active pharmaceutical ingredients. chemrxiv.org
Functional Polymers and Resins: The ability of the thiourea moiety's sulfur and nitrogen atoms to coordinate with metal ions is being leveraged. acs.org This property is useful for developing resins for heavy metal remediation, where thiourea-containing polymers can selectively capture toxic ions like mercury, lead, and cadmium from the environment. acs.org
Agrochemicals: Thiourea derivatives are being developed as a new generation of agrochemicals, including fungicides, herbicides, and insecticides. acs.org Their lower toxicity compared to some conventional pesticides makes them an environmentally safer option for crop protection. acs.org
Advanced Computational Modeling for Predictive Research
Computational chemistry is becoming an indispensable tool in the study of this compound and its analogues. In silico methods allow for the rapid screening of virtual libraries of compounds and provide predictive insights that can guide and streamline experimental work.
Key areas of computational focus include:
Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a thiourea derivative within the active site of a target protein or enzyme. nih.govrsc.org It helps in identifying the most promising candidates for synthesis and biological testing and provides a rationale for observed structure-activity relationships (SAR). mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. These models can then be used to predict the activity of newly designed, unsynthesized molecules.
Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure, reactivity, and spectroscopic properties of thiourea derivatives. tandfonline.com This information can support experimental findings and help in understanding reaction mechanisms at a quantum-mechanical level. tandfonline.com
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates. mdpi.com Early prediction of these properties helps in identifying compounds with favorable drug-like profiles and avoiding costly failures in later stages of drug development. researchgate.netdergipark.org.tr
Q & A
Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies of this compound?
Q. How can researchers validate computational predictions of this compound’s reactivity with experimental data?
- Methodological Answer :
- Perform DFT calculations to predict binding energies and compare with experimental log K values .
- Use molecular dynamics (MD) simulations to assess solvent effects on conformation.
- Cross-validate with spectroscopic data (e.g., NMR chemical shift perturbations).
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
